molecular formula C₂₂H₃₁NO₃ B1146345 二甲氧基屈螺酮 CAS No. 102193-41-9

二甲氧基屈螺酮

货号 B1146345
CAS 编号: 102193-41-9
分子量: 357.49
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethoxy Dienogest is a derivative of Dienogest , which is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It has antiandrogenic properties .


Synthesis Analysis

The synthesis of Dienogest has been described in several patents . One method involves the conversion of ketal (3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one) to Dienogest in three steps . Another method describes a one-pot synthesis of Dienogest from 3,3-dimethoxy-estra-5 (10), 9 (11)-diene-17-one, on treatment with dilute sulfuric acid .


Molecular Structure Analysis

The molecular formula of Dimethoxy Dienogest is C22H31NO3 . The molecular weight is 357.49 . The structure of Dienogest, from which Dimethoxy Dienogest is derived, includes two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .

科学研究应用

Treatment of Endometriosis

DNG is a therapeutic medication used in endometriosis treatment . Endometriosis is a condition where endometrial tissue grows outside the uterus, causing pain and sometimes infertility. DNG has been shown to have a significant impact on the outcomes of in vitro fertilization and embryo transfer (IVF-ET) for patients with endometriosis .

Improvement of IVF-ET Outcomes

A systematic review and meta-analysis showed that DNG pretreatment could improve the clinical pregnancy rate and live birth rate in patients undergoing IVF-ET . This suggests that DNG could be a beneficial pretreatment for patients with endometriosis who are planning to undergo IVF-ET.

Regulation of Bone Metabolism

A low dose of DNG (1 mg/day) has been found to be useful for treating dysmenorrhea in young women . Interestingly, this study also investigated the effect of DNG on bone turnover during bone growth and formation, rather than at maturity . The results showed that administration of DNG 1 mg/day had no significant effect on bone turnover after 3 months during the bone-growth phase in young women .

Treatment of Dysmenorrhea

DNG has been used to treat dysmenorrhea, a condition characterized by painful menstrual cramps . The study found that a low dose of DNG (1 mg/day) is effective in treating this condition in young women .

Influence on Endometrial Stromal Cells

Limited data are available regarding the mechanism of action of DNG on endometrial cells . However, some studies using in vivo and in vitro models have investigated whether DNG treatment causes significant biological changes in human endometrial stromal cells (ESCs) .

Potential Use in Fertility Treatments

Given its impact on endometriosis and its influence on IVF-ET outcomes, DNG could potentially be used in fertility treatments . More research is needed in this area to fully understand the potential benefits and risks.

作用机制

Target of Action

Dimethoxy Dienogest, also known as Dienogest, is a synthetic progestin that primarily targets the progesterone receptor (PR) . The PR plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

Dienogest acts as an agonist at the progesterone receptor (PR) . It has a weak affinity for the PR that is comparable to that of progesterone but exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial cells .

Biochemical Pathways

Dienogest influences several biochemical pathways. It enhances endoplasmic reticulum (ER) stress induction in endometriotic stromal cells, affecting apoptosis, proliferation, and invasiveness via CHOP upregulation . Specifically, dienogest-induced ER stress increases CHOP expression by activating both the PERK/elF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling pathways .

Pharmacokinetics

It also has a high oral bioavailability of more than 90% . The ratio of renal elimination to fecal elimination of dienogest is 3:1, where dienogest is predominantly excreted in the form of inactive metabolites . Most of the orally administered drug is excreted in the urine within the first 24 hours of ingestion .

Result of Action

Dienogest treatment leads to increased apoptosis, decreased proliferation, and invasiveness of endometriotic stromal cells . It also upregulates the induction of ER stress . These changes in apoptosis, proliferation, and invasiveness are reversed by the ER stress inhibitor salubrinal .

Action Environment

Environmental factors can influence the action of Dienogest. For instance, light exposure can lead to the photolysis of Dienogest, forming complex photoproduct mixtures . Identified products include three photohydrates that account for approximately 80% of the converted mass at pH 7 and revert back to parent Dienogest in the absence of light . This suggests that Dienogest will undergo complete and facile photolytic transformation in sunlit surface water, yet exhibit greater environmental persistence than might be anticipated by inspection of kinetic rates .

安全和危害

Dienogest is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 1A according to Regulation (EC) No. 1272/2008 [CLP] . It may cause harm to breast-fed children . Precautionary measures include avoiding contact during pregnancy and while nursing, and not to eat, drink or smoke when using this product .

未来方向

Dienogest therapy after endometriosis surgery has been shown to reduce the risk of recurrence compared with placebo or alternative treatments . It is superior to placebo and similar to GnRHa in decreasing rate of recurrence after endometriosis surgery . These results show that dienogest is safe to use for at least five years and is an effective treatment for endometriosis for long periods .

属性

IUPAC Name

2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQICJYXLKNOT-MXEMCNAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。